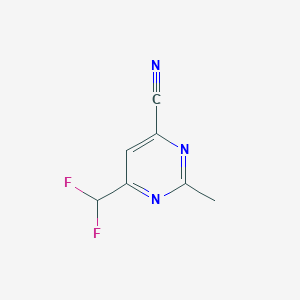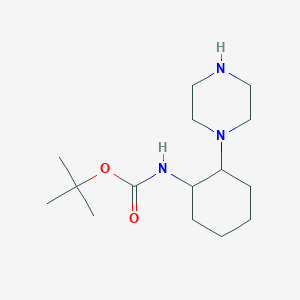![molecular formula C7H11NO2 B14883409 2-Oxaspiro[3.3]heptane-6-carboxamide](/img/structure/B14883409.png)
2-Oxaspiro[3.3]heptane-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxaspiro[33]heptane-6-carboxamide is a spirocyclic compound characterized by a unique structure that includes a spiro-connected oxetane and azetidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxaspiro[3.3]heptane-6-carboxamide typically involves the cyclization of appropriate precursors under basic conditions. One common method starts with tribromo-pentaerythritol, which undergoes cyclization with p-toluenesulfonamide to form the N-tosylated spiro compound. The tosyl group is then removed using magnesium turnings in methanol, followed by treatment with oxalic acid to yield the oxalate salt .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing the yield and purity of the compound. The use of sulfonic acid salts instead of oxalate salts has been shown to produce a more stable and soluble product, facilitating larger-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxaspiro[3.3]heptane-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-Oxaspiro[3.3]heptane-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers
Mécanisme D'action
The mechanism of action of 2-Oxaspiro[3.3]heptane-6-carboxamide involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially inhibiting or modulating their activity. This makes it a valuable scaffold for drug design .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Azaspiro[3.3]heptane-6-carboxylic acid
- 6-Oxospiro[3.3]heptane-2-carboxamide
Uniqueness
2-Oxaspiro[3.3]heptane-6-carboxamide is unique due to its spirocyclic structure, which imparts rigidity and spatial orientation to the molecule. This makes it distinct from other similar compounds and enhances its potential for specific interactions with biological targets .
Propriétés
Formule moléculaire |
C7H11NO2 |
|---|---|
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
2-oxaspiro[3.3]heptane-6-carboxamide |
InChI |
InChI=1S/C7H11NO2/c8-6(9)5-1-7(2-5)3-10-4-7/h5H,1-4H2,(H2,8,9) |
Clé InChI |
WGBCYJBJSCDKGQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC12COC2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,1-Dimethyl-3-(3,4,5-trifluoro-phenyl)-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14883340.png)
![7-(3-Hydroxypropyl)-2-thia-7-azaspiro[4.4]nonane 2,2-dioxide](/img/structure/B14883349.png)

![4-[(1-Piperidino)methyl]phenylZinc bromide](/img/structure/B14883371.png)

![N-Bicyclo[2.2.1]hept-2-yl-2-[5-(4-chloro-phenoxymethyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetamide](/img/structure/B14883380.png)


![Methyl 2-chloro-7-isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14883392.png)
![3-[(4-Methylpiperazin-1-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14883393.png)



![3-(Pyrrolidin-3-yl)imidazo[1,5-a]pyridine](/img/structure/B14883410.png)
